molecular formula C17H16N2O3S2 B2973293 4-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-71-0

4-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2973293
CAS No.: 627833-71-0
M. Wt: 360.45
InChI Key: VJRFGIHBEAVSJO-UHFFFAOYSA-N
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Description

4-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of sulfonyl, oxazole, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-halo ketone with an amide.

    Introduction of the Thiophene Group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the oxazole core.

    Alkylation: The final step could involve the alkylation of the amine group with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and oxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may vary, but typical reagents include halogens, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the sulfonyl group would yield a sulfide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl and oxazole groups suggests potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine: can be compared to other sulfonyl oxazole compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of the sulfonyl group, in particular, can enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-10-18-16-17(19-15(22-16)14-5-4-11-23-14)24(20,21)13-8-6-12(2)7-9-13/h3-9,11,18H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRFGIHBEAVSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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